molecular formula C19H23NO3 B056808 Erysotrine CAS No. 27740-43-8

Erysotrine

Cat. No.: B056808
CAS No.: 27740-43-8
M. Wt: 313.4 g/mol
InChI Key: WXVSPYOOFCCEII-KXBFYZLASA-N
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Mechanism of Action

Target of Action

Erysotrine, an alkaloid derived from the Erythrina species, primarily targets neuronal nicotinic acetylcholine receptors . These receptors play a crucial role in the central nervous system (CNS), mediating fast synaptic transmission and modulating neurotransmitter release .

Mode of Action

This compound interacts with its targets by inhibiting the currents of neuronal nicotinic acetylcholine receptors . It has been found that this compound exhibits a greater extent of inhibition on α4β2 nicotinic acetylcholine receptors compared to α3* and α7* receptors . This suggests that this compound may exert its behavioral effects, particularly its anxiolytic effects, through the inhibition of CNS nicotinic acetylcholine receptors, especially the α4β2 subtype .

Biochemical Pathways

It is known that this compound’s inhibition of neuronal nicotinic acetylcholine receptors can disrupt the normal functioning of these receptors, potentially affecting various downstream effects and pathways within the cns .

Pharmacokinetics

Like many alkaloids, it is likely that this compound is lipophilic and can bioaccumulate in adipose tissue, which could impact its bioavailability and half-life in the body .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of neuronal nicotinic acetylcholine receptor currents . This inhibition can disrupt normal neuronal signaling, potentially leading to various physiological effects. For instance, this compound has been found to exhibit anxiolytic effects in different animal models .

Biochemical Analysis

Biochemical Properties

Erysotrine interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit acetylcholinesterase, an enzyme crucial for nerve function . This interaction with acetylcholinesterase suggests that this compound may play a role in modulating neurotransmission.

Cellular Effects

This compound has been shown to have a variety of effects on cells. It has been reported to show considerable bias towards central nervous system and related activities . Other activities that have been reported include antifeedant, insecticidal, cytotoxic, antiprotozoal, anti-inflammatory, antioxidant, antifungal, and antiviral effects .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. One key mechanism is the inhibition of acetylcholinesterase, which can influence cell signaling pathways . This inhibition can lead to changes in gene expression and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of erythrinan alkaloids, including erysotrine, involves several stereoselective chemical synthesis methods. These methods often start with the extraction of the alkaloid from plant sources, followed by purification and structural elucidation using techniques such as 2-D NMR and mass spectrometry . The synthetic routes typically involve oxidative coupling and intramolecular rearrangement of tyrosine units to form the characteristic 6/5/6/6 spirocycle system .

Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in Erythrina species. large-scale extraction and purification processes have been developed to isolate this compound and other erythrinan alkaloids from plant materials. These processes involve solvent extraction, chromatography, and crystallization techniques to obtain pure compounds .

Chemical Reactions Analysis

Types of Reactions: Erysotrine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups in the erythrinan core, such as conjugated dienes and hydroxyl groups .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .

Scientific Research Applications

Properties

IUPAC Name

(2R,13bS)-2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-21-15-5-4-14-7-9-20-8-6-13-10-17(22-2)18(23-3)11-16(13)19(14,20)12-15/h4-5,7,10-11,15H,6,8-9,12H2,1-3H3/t15-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVSPYOOFCCEII-KXBFYZLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC23C(=CCN2CCC4=CC(=C(C=C34)OC)OC)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@@]23C(=CCN2CCC4=CC(=C(C=C34)OC)OC)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182090
Record name Erythrinan, 1,2,6,7-tetradehydro-3,15,16-trimethoxy-, (3beta)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (+)-Erysotrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030259
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

27740-43-8
Record name Erysotrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27740-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erythrinan, 1,2,6,7-tetradehydro-3,15,16-trimethoxy-, (3beta)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027740438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erythrinan, 1,2,6,7-tetradehydro-3,15,16-trimethoxy-, (3beta)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Erysotrine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57JE7XNE7L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (+)-Erysotrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030259
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

95 - 97 °C
Record name (+)-Erysotrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030259
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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